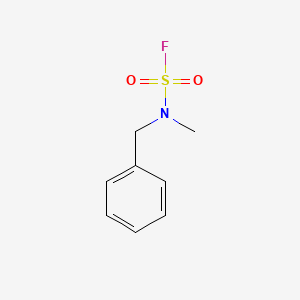

N-Benzyl-N-methylsulfamoyl fluoride

Description

Contextualization of Sulfamoyl Fluorides in Contemporary Organic Chemistry

Sulfamoyl fluorides, and the more general class of sulfonyl fluorides, have become increasingly significant in various areas of chemistry, including organic synthesis, materials science, chemical biology, and drug discovery. thieme-connect.comthieme-connect.com Their prominence grew substantially following the introduction of SuFEx click chemistry by Sharpless and coworkers in 2014. researchgate.net This type of reaction is valued for its reliability and efficiency in creating molecular connections. researchgate.net

The balanced reactivity and stability of sulfonyl fluorides under physiological conditions make them particularly useful. thieme-connect.comresearchgate.net They have shown promise as covalent protein inhibitors and biological probes. researchgate.net Specifically, N-disubstituted sulfamoyl fluorides are noted for their low intrinsic reactivity compared to other sulfur(VI) fluorides, which makes them candidates for highly selective chemical probes for the covalent modification of proteins. claremont.edu Advances in synthetic methods, including the use of fluorosulfonyl-containing radical reagents and mechanochemical techniques, have further expanded the applications of sulfamoyl fluorides. thieme-connect.comsmolecule.com These methods allow for more efficient and environmentally friendly syntheses. smolecule.com

Significance of the N-Benzyl-N-methylsulfamoyl Fluoride (B91410) Moiety as a Synthetic Intermediate

N-Benzyl-N-methylsulfamoyl fluoride serves as a valuable building block in organic synthesis. smolecule.com Its specific structure, with both benzyl (B1604629) and methyl substituents, influences its reactivity and potential biological activity. smolecule.com The compound can be synthesized through methods such as the fluorination of the corresponding sulfamide (B24259), N-benzyl-N-methylsulfamide, using reagents like potassium bifluoride. smolecule.com

One of the key applications of this compound is as a reagent for introducing the sulfamoyl group into molecules. For instance, it can react with various nucleophiles, such as amines, to form more complex structures. smolecule.com The reactivity of the sulfur-fluorine bond allows for its use in SuFEx reactions, enabling the construction of new chemical entities. rsc.org The benzyl group in the molecule can also be a site for further chemical modification.

The table below outlines the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H10FNO2S |

| Molecular Weight | 203.24 g/mol |

| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)F |

| InChI Key | AVBMEXKUUORNHA-UHFFFAOYSA-N |

This table was generated based on data from multiple sources. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-benzyl-N-methylsulfamoyl fluoride |

InChI |

InChI=1S/C8H10FNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

AVBMEXKUUORNHA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzyl N Methylsulfamoyl Fluoride and Analogs

Fluorination Strategies for Sulfamides

The introduction of a fluorine atom onto the sulfuryl group of a sulfamide (B24259) is a critical step in the synthesis of sulfamoyl fluorides. Various strategies have been developed to achieve this transformation efficiently and under mild conditions.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. acs.orgkuleuven.be These solvent-free techniques can lead to shorter reaction times, reduced waste, and can sometimes provide access to different reaction pathways. kuleuven.be

A sustainable mechanochemical process has been developed for the synthesis of sulfur(VI) fluorides from stable sulfur(VI) 2-methylimidazole (B133640) precursors. kuleuven.bekuleuven.be This method employs potassium bifluoride (KHF2) as an inexpensive and stable fluorine source. kuleuven.benih.gov The reaction is typically conducted in a mixer mill, often with the addition of acetic acid, under solvent-free conditions. kuleuven.beacs.orgfigshare.com This approach has proven effective for a range of sulfonyl, sulfonimidoyl, and sulfoxyl fluorides, which are generated in moderate to excellent yields with significantly shorter reaction times compared to solution-based methods. acs.orgkuleuven.be The purification process is also simplified, often requiring only a simple silica (B1680970) plug filtration. kuleuven.be

This imidazole-to-fluorine exchange strategy is particularly advantageous due to its environmental benefits and resource efficiency. kuleuven.bekuleuven.be For instance, the synthesis of various sulfonyl fluorides from their corresponding sulfonyl 2-methylimidazoles demonstrates the broad applicability of this method. acs.org

Table 1: Mechanochemical Synthesis of Sulfonyl Fluorides using KHF₂

| Starting Material (Sulfonyl 2-methylimidazole) | Product (Sulfonyl Fluoride) | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 1-(Mesitylsulfonyl)-2-methylimidazole | Mesitylsulfonyl fluoride (B91410) | 78 | 90 |

| N-Tosyl-2-methylimidazole | N-Tosylsulfonimidoyl fluoride | 66 | 180 (2x90) |

| N-Boc protected sulfonimidoyl imidazole | N-Boc protected sulfonimidoyl fluoride | 69 | 180 (2x90) |

Data sourced from a study on mechanochemical synthesis of sulfur(VI) fluorides. kuleuven.be

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent that has shown significant versatility under mechanochemical conditions. beilstein-journals.org Ball milling techniques have been successfully used to perform a variety of transformations with NFSI, including fluorinations, sulfonylations, and amidations, often in the absence of a solvent and with reduced reaction times compared to solution-based protocols. beilstein-journals.orgresearchgate.net

The utility of NFSI in mechanosynthesis has been demonstrated in reactions such as the asymmetric fluorination of β-keto esters and diastereoselective fluorinations. beilstein-journals.org This highlights its potential for creating complex fluorinated molecules, including analogs of N-Benzyl-N-methylsulfamoyl fluoride, in a more sustainable manner. beilstein-journals.orgresearchgate.net The multifaceted reactivity of NFSI under ball-milling conditions makes it a valuable reagent for modern synthetic chemistry. beilstein-journals.org

Table 2: Reactivity of NFSI in Mechanochemical Synthesis

| Reaction Type | Key Features under Mechanochemical Conditions |

|---|---|

| Fluorination | Accomplished in short milling times without solvent. |

| Fluorodemethylation | Efficient and solvent-free. |

| Sulfonylation | Comparable or higher yields than solvent-based methods. |

| Amidation | Demonstrates the versatile reactivity of NFSI. |

Based on findings from studies on the mechanochemical reactivity of NFSI. beilstein-journals.orgresearchgate.net

Direct fluorination methods offer a more straightforward route to sulfamoyl fluorides by converting a precursor functional group directly to the sulfonyl fluoride moiety.

Sulfur tetrafluoride (SF₄) is a potent reagent used to convert various oxygen-containing functional groups into organofluorine compounds. wikipedia.org It is particularly effective in transforming carboxylic acids and their derivatives into trifluoromethyl groups and sulfonic acids into sulfonyl fluorides. wikipedia.orgresearchgate.net The reaction proceeds via the replacement of hydroxyl groups with fluorine atoms. wikipedia.orgthieme-connect.de

The mechanism is believed to be similar to chlorination with phosphorus pentachloride and is often catalyzed by hydrogen fluoride. wikipedia.org While SF₄ is a hazardous gas requiring specialized equipment, its derivatives like diethylaminosulfur trifluoride (DAST) are often used for laboratory-scale synthesis due to their easier handling. wikipedia.org The conversion of a sulfamic acid precursor, N-Benzyl-N-methylsulfamic acid, using SF₄ or a related reagent represents a direct pathway to this compound.

Table 3: Functional Group Conversions using Sulfur Tetrafluoride (SF₄)

| Functional Group | Product |

|---|---|

| Carboxylic Acid (RCO₂H) | Trifluoromethyl (RCF₃) |

| Aldehyde/Ketone (R₂CO) | Geminal Difluoride (R₂CF₂) |

| Alcohol (R₃COH) | Alkyl Fluoride (R₃CF) |

| Sulfonic Acid (RSO₃H) | Sulfonyl Fluoride (RSO₂F) |

General transformations enabled by sulfur tetrafluoride. wikipedia.org

Direct Fluorination of Sulfamides

Amination Reactions with Sulfuryl Fluoride Derivatives

An alternative and powerful strategy for the synthesis of sulfamoyl fluorides involves the reaction of an amine with a sulfuryl fluoride derivative. This approach builds the N-S bond directly, with the sulfonyl fluoride group already in place.

Sulfuryl fluoride (SO₂F₂) gas is an inexpensive and readily available reagent that can react with secondary amines to form sulfamoyl fluorides. mdpi.comjustia.comgoogle.com For example, the reaction of SO₂F₂ with secondary amines has been utilized in multicomponent reactions to generate 2-amino-substituted arylsulfonyl fluoride derivatives. mdpi.com The reaction conditions can be tuned depending on the substituents of the amine. mdpi.com

Furthermore, the reaction between ribonucleosides containing amino groups and ex situ generated sulfuryl fluoride has been developed to produce nucleosides functionalized with a sulfamoyl fluoride moiety. nih.gov These resulting compounds readily undergo the SuFEx reaction with various amines, demonstrating the utility of this synthetic handle. nih.gov This methodology could be directly applied to the synthesis of this compound by reacting N-methylbenzylamine with sulfuryl fluoride or a suitable SO₂F₂ donor. organic-chemistry.org

Synthesis from Secondary Amines via Sulfuryl Fluoride (SO₂F₂) or Sulfuryl Chloride Fluoride (SO₂ClF)

A direct and common method for the synthesis of disubstituted sulfamoyl fluorides involves the reaction of a secondary amine with either sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). wikipedia.orgnih.gov This approach is applicable to a wide range of secondary amines, including cyclic and acyclic variants, provided they are not aromatic. wikipedia.org

The reaction with sulfuryl fluoride, a commercially available gas, is typically performed in the presence of a base to neutralize the hydrogen fluoride byproduct. nih.govnih.gov While highly reactive towards phenols and secondary amines, SO₂F₂ shows limited utility for functionalizing primary amines, which tend to form unstable products. nih.govnih.gov For secondary amines like N-benzyl-N-methylamine, the reaction proceeds to form the desired this compound. The use of solid reagents that release SO₂F₂ or act as SO₂F₂ surrogates, such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) or 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, has been developed to simplify the handling of the gaseous SO₂F₂. nih.govnih.gov

Sulfuryl chloride fluoride (SO₂ClF) can also be employed as a reagent for this transformation. wikipedia.orgnih.gov It offers an alternative pathway to the sulfamoyl fluoride product from secondary amines.

Table 1: Synthesis of Sulfamoyl Fluorides from Secondary Amines

| Reagent | Substrate Type | Product | Notes |

|---|---|---|---|

| Sulfuryl Fluoride (SO₂F₂) | Secondary Amines (e.g., N-benzyl-N-methylamine) | Disubstituted Sulfamoyl Fluorides (e.g., this compound) | Often requires a base; SO₂F₂ is a gas, but solid surrogates are available. wikipedia.orgnih.govnih.gov |

Halogen Exchange Reactions for Sulfamoyl Fluoride Formation

Halogen exchange (HALEX) is a cornerstone strategy for synthesizing sulfamoyl fluorides. This method typically involves the conversion of a more readily available sulfamoyl chloride to the corresponding fluoride through nucleophilic substitution. wikipedia.orgrsc.org

Nucleophilic Displacement of Chloride by Fluoride

The transformation of sulfamoyl chlorides into sulfamoyl fluorides is achieved by reaction with a fluoride ion source. wikipedia.org This approach is advantageous because sulfamoyl chlorides can often be synthesized from the corresponding amines and sulfuryl chloride. The subsequent exchange of the chloro group for a fluoro group introduces the desired functionality.

Simple alkali metal fluorides such as sodium fluoride (NaF) and potassium fluoride (KF) are commonly used reagents for the chlorine-fluorine exchange in sulfamoyl chlorides. wikipedia.org The reaction is typically conducted in a suitable solvent, and phase-transfer catalysts like 18-crown-6 (B118740) may be employed to enhance the efficiency of the system, particularly when using KF in acetonitrile. rsc.orgnih.gov An electrochemical approach has also been developed that uses KF as an inexpensive and safe fluoride source to convert thiols and disulfides into sulfonyl fluorides under mild conditions. acs.orgnih.gov A one-pot protocol starting from sulfonamides has been reported, where the sulfonamide is first converted to the sulfonyl chloride in situ, which is then immediately reacted with KF to yield the sulfonyl fluoride. researchgate.net

Potassium bifluoride (KHF₂) has proven to be a particularly effective and widely used reagent for the synthesis of sulfonyl and sulfamoyl fluorides from their corresponding chlorides. rsc.orgnih.govresearchgate.net KHF₂ is considered an inexpensive, stable, and industrially applicable chemical that can act as both a nucleophile and a buffer. nih.gov The strong nucleophilicity of the bifluoride anion ([F-H-F]⁻) is often credited for its superior activity compared to simple fluoride salts in some systems. nih.gov The reaction is frequently carried out in an aqueous solution or a biphasic system. rsc.orgresearchgate.net For instance, the synthesis of methanedisulfonyl fluoride was achieved via a double halogen exchange on the corresponding dichloride using KHF₂ in dry acetonitrile. nih.gov Mechanochemical methods using a mixer mill have also been developed, employing KHF₂ and acetic acid under solvent-free conditions to convert sulfur(VI) imidazoles to the corresponding fluorides. kuleuven.beyoutube.com

Table 2: Halogen Exchange Reactions for Sulfamoyl Fluoride Synthesis

| Fluoride Source | Precursor | Key Features |

|---|---|---|

| Sodium Fluoride (NaF), Potassium Fluoride (KF) | Sulfamoyl Chlorides | Standard reagents for Cl/F exchange. Phase-transfer catalysts can improve efficiency. wikipedia.orgrsc.orgnih.gov |

| Potassium Bifluoride (KHF₂) | Sulfamoyl Chlorides | Highly effective due to the nucleophilicity of the [F-H-F]⁻ anion. Used in both solution and mechanochemical syntheses. nih.govresearchgate.netnih.gov |

Rearrangement Reactions in Sulfamoyl Fluoride Synthesis

Rearrangement reactions offer an alternative synthetic route to sulfamoyl fluorides, starting from different precursors compared to the methods described above.

Hofmann-Type Rearrangements of Sulfonamides

A notable rearrangement reaction for synthesizing sulfamoyl fluorides is a Hofmann-type rearrangement of primary sulfonamides. wikipedia.org Research has demonstrated that treating primary arenesulfonamides with a hypervalent bromine reagent, specifically p-trifluoromethylphenyl(difluoro)-λ³-bromane, induces a Hofmann rearrangement at room temperature to selectively produce N-arylsulfamoyl fluorides in high yields. nih.govresearchgate.net This reaction provides a unique pathway from arenesulfonamides to their N-aryl-substituted sulfamoyl fluoride counterparts. nih.gov The mechanism is believed to proceed without the generation of a free sulfonyl nitrene intermediate. nih.govresearchgate.net This method has been successfully applied to arenesulfonamides bearing both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net

Table 3: Hofmann-Type Rearrangement for Sulfamoyl Fluoride Synthesis

| Starting Material | Reagent | Product Type | Key Finding |

|---|

Investigations with Difluoro-λ3-bromanes

A notable advancement in the synthesis of N-arylsulfamoyl fluorides involves a Hofmann-type rearrangement induced by hypervalent bromine reagents. nih.govacs.org Research has demonstrated that reacting primary arenesulfonamides with p-trifluoromethylphenyl(difluoro)-λ3-bromane facilitates a rearrangement to produce N-arylsulfamoyl fluorides at room temperature. nih.govacs.org This reaction contrasts sharply with the behavior of analogous aryl-λ3-iodanes, which typically yield sulfonylimono-λ3-iodanes. nih.govacs.org

The enhanced nucleofugality (leaving group ability) of the aryl-λ3-bromanyl group compared to the aryl-λ3-iodanyl group is believed to be a pivotal factor in promoting the 1,2-migration of the aryl group, which is characteristic of the Hofmann rearrangement. nih.govacs.org Studies have shown that arenesulfonamides bearing both electron-donating and electron-withdrawing substituents can effectively undergo this transformation. nih.govacs.org Furthermore, experiments with 2,3,5,6-tetramethylbenzenesulfonamide suggest that the reaction does not proceed through the formation of a free sulfonyl nitrene intermediate. nih.govresearchgate.net The choice of solvent has been found to significantly influence the reaction yield, with benzene (B151609) being identified as optimal. acs.org

Table 1: Synthesis of N-p-tolylsulfamoyl fluoride using p-trifluoromethylphenyl(difluoro)-λ3-bromane (6) under various conditions. acs.org

| Entry | Solvent | Equivalents of 6 | Yield (%) |

| 1 | Acetonitrile | 1.1 | 37 |

| 2 | Dichloromethane | 1.1 | 45 |

| 3 | Benzene | 1.1 | 62 |

| 4 | Benzene | 1.5 | 88 |

| 5 | Dichloroethane | 1.1 | 51 |

| 6 | PhF | 1.5 | 67 |

| 7 | PhCF3 | 1.5 | 58 |

Yields determined by ¹H NMR. Data sourced from J. Am. Chem. Soc. 2009, 131, 24, 8392–8393. acs.org

Emerging Methodologies for Sulfamoyl Fluoride Scaffolds

The development of novel synthetic routes to sulfamoyl fluorides is crucial for expanding their application. Modern approaches, including Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and electrochemical methods, offer significant advantages in terms of efficiency, scope, and environmental impact.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry in Synthetic Routes

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions. nih.gov It is characterized by the reliable and specific formation of covalent bonds around a sulfur(VI) core. asu.edu The S(VI)-F bond, while exceptionally stable under many conditions, can be activated to react with nucleophiles, making compounds like sulfamoyl fluorides valuable connectors in chemical synthesis. nih.gov

The synthesis of sulfamoyl fluorides (R₂N-SO₂F) via SuFEx is readily achieved by reacting a secondary amine with sulfuryl fluoride (SO₂F₂). nih.gov This approach is a direct and efficient way to access compounds like this compound from N-benzyl-N-methylamine. While S(VI) chlorides are often prone to reductive decomposition, the corresponding S(VI) fluorides are robust, leaving only the desired substitution pathway open. asu.eduacs.org The reactivity can be further modulated, for instance, by using a combination of calcium triflimide (Ca(NTf₂)₂) and DABCO to activate less reactive sulfamoyl fluorides for subsequent exchange reactions with other amines. acs.orgorganic-chemistry.org

A key feature of SuFEx is its capacity for the modular assembly of complex molecules from simple building blocks. nih.gov This concept utilizes multidimensional SuFEx hubs, such as thionyl tetrafluoride (SOF₄) and sulfuryl fluoride (SO₂F₂), which can react with a variety of nucleophiles. nih.govnih.gov

For example, thionyl tetrafluoride (SOF₄) can react reliably with a primary amine to form an iminosulfur oxydifluoride (R-N=(O=)S(F)₂). nih.govucsd.edu The two remaining fluoride atoms on the sulfur hub are themselves reactive handles that can be sequentially exchanged with other nucleophiles, such as phenols or other amines. nih.gov This allows for the construction of diverse, three-dimensional molecular architectures from a central S(VI) atom, highlighting the modularity and versatility of the SuFEx approach for creating libraries of functional molecules. nih.govucsd.edu

Electrochemical Synthesis Routes

Electrochemical methods are gaining prominence as mild and environmentally benign alternatives for synthesizing sulfur(VI) fluorides. nih.gov These techniques often avoid the need for harsh reagents or catalysts. nih.gov One such approach enables the direct synthesis of sulfonyl fluorides through the oxidative coupling of widely available thiols or disulfides with potassium fluoride (KF), an inexpensive and safe fluoride source. nih.govnih.gov The reaction proceeds under mild conditions without requiring additional chemical oxidants and demonstrates a broad substrate scope, accommodating alkyl, benzyl (B1604629), and aryl thiols. nih.gov

Another innovative electrochemical strategy facilitates the synthesis of sulfonimidoyl fluorides, which are aza-bioisosteres of sulfonyl fluorides. chinesechemsoc.org This method involves the oxidative nucleophilic fluorination of readily available and stable sulfinamides using triethylamine (B128534) trihydrofluoride as an easy-to-handle fluoride source and electrolyte. chinesechemsoc.orgchinesechemsoc.org These electrochemical routes represent a significant step forward, offering more sustainable pathways to access the sulfonyl fluoride motif and its derivatives, which are key components for SuFEx chemistry. chinesechemsoc.orgresearchgate.net

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols. nih.gov

| Substrate (Thiol) | Product | Yield (%) |

| 4-Methylbenzenethiol | 4-Methylbenzenesulfonyl fluoride | 81 |

| 4-Methoxybenzenethiol | 4-Methoxybenzenesulfonyl fluoride | 79 |

| 4-Chlorobenzenethiol | 4-Chlorobenzenesulfonyl fluoride | 72 |

| Benzyl mercaptan | Phenylmethanesulfonyl fluoride | 51 |

| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 96 |

| L-Cysteine methyl ester | Methyl 2-amino-3-(fluorosulfonyl)propanoate | 39 |

Yields of isolated products. Data sourced from J. Am. Chem. Soc. 2019, 141, 30, 11832-11836. nih.gov

Mechanistic Investigations of N Benzyl N Methylsulfamoyl Fluoride Reactivity

Reaction Pathways with Nucleophilic Reagents

The interaction of N-Benzyl-N-methylsulfamoyl fluoride (B91410) with nucleophiles is characterized by the cleavage of the robust sulfur-fluorine (S-F) bond. This process, while requiring specific conditions for activation, allows for the formation of a diverse range of sulfamide (B24259) derivatives.

N-Benzyl-N-methylsulfamoyl fluoride, as a disubstituted sulfamoyl fluoride, readily undergoes SuFEx reactions with various nucleophiles, most notably primary and secondary amines. nih.gov This reaction leads to the formation of asymmetrically substituted sulfamides, which are valuable structures in medicinal chemistry and materials science. The general reaction involves the displacement of the fluoride ion by the amine nucleophile.

Beyond simple amines, the sulfamoyl fluoride group can be induced to react with a broader range of nucleophiles, including the side chains of specific amino acid residues. nih.gov Research on related sulfonyl fluorides has demonstrated reactivity with lysine, tyrosine, and histidine residues within proteins, highlighting the potential for this compound to act as a covalent probe in chemical biology. acs.orgnih.govrsc.org The reactivity is highly context-dependent, often requiring the specific environment of a protein's binding pocket to facilitate the reaction. nih.gov While less reactive than aryl sulfonyl fluorides, N-disubstituted sulfamoyl fluorides can covalently modify proteins in specific contexts. claremont.edunih.gov

The table below summarizes the reactivity profile with various nucleophiles.

| Nucleophile Class | Example(s) | Product Type | Typical Conditions |

| Primary Amines | Methylamine (B109427), Aniline | N,N,N'-Trisubstituted Sulfamide | Base-mediated or catalytic activation nih.govacs.org |

| Secondary Amines | Diethylamine | N,N,N',N'-Tetrasubstituted Sulfamide | Base-mediated or catalytic activation nih.gov |

| Alcohols/Phenols | Methanol, Phenol (B47542) | Sulfamate Ester | Requires activation (e.g., Lewis acid, NHC catalysis) acs.org |

| Amino Acid Residues | Lysine, Tyrosine, Histidine | Covalently Modified Protein | Protein binding pocket environment nih.govrsc.org |

The reaction of sulfamoyl fluorides with nucleophiles, particularly amines, is understood to proceed via an Sₙ2-type mechanism at the sulfur center. nih.gov Computational studies on the prototypical reaction between methanesulfonyl fluoride and methylamine reveal a significant energy barrier to this reaction. nih.gov

This high activation energy is a hallmark of the inherent stability of the S-F bond. nih.gov The addition of a base is crucial as it significantly lowers the reaction barrier by increasing the nucleophilicity of the attacking amine. nih.gov The reaction is characterized as a non-synchronous, one-step process where the initial weakening of the S-F bond is followed by the nucleophilic attack of the amine. nih.gov

| Mechanistic Parameter | Description | Implication for this compound |

| Reaction Type | Sₙ2-like at Sulfur | Inversion of configuration is not relevant, but a backside attack is implied. |

| Activation Energy | High without catalyst/base | The compound is kinetically stable and requires specific conditions to react. nih.gov |

| Role of Base | Lowers activation barrier | Essential for efficient reaction with amine nucleophiles by enhancing their nucleophilicity. nih.gov |

| Solvent Effects | Moderate | The reaction is feasible in various solvents, with the choice impacting reaction rates. nih.gov |

Thermodynamically, the formation of the sulfur-nitrogen bond in the resulting sulfamide is a favorable process, driving the reaction forward once the kinetic barrier is overcome.

A defining characteristic of the sulfamoyl fluoride group is its exceptional stability under many conditions. nih.govacs.org N-disubstituted sulfamoyl fluorides, such as this compound, are recognized as being on the lower end of the reactivity spectrum among sulfur(VI) fluorides. claremont.eduenamine.net

This inherent inertness makes them robust in various chemical environments. They are notably stable towards hydrolysis, particularly under neutral or basic conditions, in stark contrast to the more labile sulfonyl chlorides. enamine.netnih.gov This stability allows them to be used in aqueous environments for applications like chemical biology without rapid degradation. rsc.org The compound will remain unreactive towards a wide array of nucleophiles unless specific activating conditions are met, such as the presence of a suitable catalyst or Lewis acid. nih.govenamine.netnih.gov This tunable reactivity is a key feature of SuFEx chemistry.

Stereochemical Outcomes in Fluorination Reactions

The stereochemical outcome of fluorination reactions is pivotal in determining the underlying reaction mechanism. For benzylic substrates, the competition between unimolecular (S(_N)1) and bimolecular (S(_N)2) substitution pathways is a key area of investigation. A direct S(_N)2 substitution is characterized by a complete inversion of the stereocenter's configuration, leading to a product with high enantiospecificity. Conversely, a pure S(_N)1 mechanism, which proceeds through a planar carbocation intermediate, would result in a fully racemized product. The observation of partially racemized products suggests a mixed pathway involving different types of ion pairs.

Analysis of S(_N)1 and S(_N)2 Pathways in C-F Activation

The activation of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon, presents a significant challenge in organic synthesis. Unlike other halogens, fluoride is a poor leaving group, making nucleophilic substitution on alkyl fluorides difficult. However, studies on benzylic fluorides have shown that these reactions can proceed, and their stereochemical outcomes provide deep insight into the operative mechanisms. parchem.combeilstein-journals.org

Investigations using enantiopure isotopomers, such as 7-[²H₁]-(R)-benzyl fluoride, have been instrumental in elucidating these pathways. nih.gov By analyzing the enantiomeric excess (ee) of the product, researchers can determine the degree of stereointegrity and, by extension, the dominant mechanistic pathway. nih.govsigmaaldrich.com

When strong nucleophiles are employed in conjunction with specific activators, an associative S(_N)2-like mechanism often predominates, resulting in products with a high degree of inversion at the stereogenic center. nih.govresearchgate.net For instance, intramolecular defluorinative cyclization reactions have been shown to proceed with a complete inversion of configuration, strongly supporting an intramolecular S(_N)2 mechanism. parchem.com However, when poorer nucleophiles are used, such as in Friedel–Crafts reactions, the mechanism can shift. nih.gov In these cases, activation by strong hydrogen bond donors can lead to a dissociative S(_N)1 mechanism, generating a benzylic carbocation and resulting in significant, though not always complete, racemization. nih.govresearchgate.netrsc.org The actual pathway is often a continuum between these two extremes, potentially involving intimate and solvent-separated ion pairs, which accounts for products that are neither fully inverted nor fully racemized. nih.gov

| Nucleophile | Activator | Proposed Mechanism | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Strong Nucleophiles (e.g., Amines) | Water/Isopropanol, Triols | SN2-like (Associative) | High inversion of configuration | nih.govresearchgate.netrsc.org |

| Poor Nucleophiles (e.g., p-Xylene) | HFIP, TFA | SN1-like (Dissociative) | Low ee (Partial racemization) | nih.govresearchgate.netrsc.org |

| Intramolecular Nucleophiles | Base | Intramolecular SN2 | Complete inversion of configuration | parchem.com |

Influence of Hydrogen Bond Donors on Reaction Stereoselectivity

Hydrogen bond donors (HBDs) play a crucial role in activating the C-F bond for nucleophilic substitution. By forming hydrogen bonds with the highly electronegative fluorine atom, HBDs polarize the C-F bond, stabilize the transition state, and facilitate the departure of the fluoride ion. beilstein-journals.orgresearchgate.netnih.gov The nature and strength of the HBD can significantly influence the reaction's stereoselectivity by favoring either an S(_N)1 or S(_N)2 pathway. sigmaaldrich.comresearchgate.net

Studies have shown that HBDs like water, isopropanol, and various triols can promote S(_N)2-like reactions. rsc.org Density functional theory (DFT) calculations suggest that multiple HBD molecules can surround the fluorine atom, leading to substantial stabilization of the bimolecular transition state through F···HOR interactions. researchgate.netrsc.org This stabilization encourages a purely associative mechanism, leading to high enantiospecificity with inversion of configuration. researchgate.netrsc.org

In contrast, very strong hydrogen bond donors, such as hexafluoroisopropanol (HFIP), can push the reaction toward an S(_N)1 mechanism. researchgate.netrsc.org These powerful HBDs can induce the ionization of the benzyl fluoride, generating a benzylic carbocation and leading to racemization. nih.govresearchgate.netrsc.org The choice of HBD is therefore a critical parameter for controlling the stereochemical outcome of the reaction. Furthermore, specialized HBD catalysts, such as BINAM-derived bis-ureas, have been developed for enantioselective fluorinations. These catalysts can solubilize alkali metal fluorides and create a chiral microenvironment that controls the delivery of the fluoride nucleophile, resulting in high yields and enantiomeric excesses. Current time information in Bangalore, IN.nih.gov

Stability and Selectivity in Diverse Reaction Environments

This compound is part of the broader class of sulfamoyl fluorides, which are noted for their unique balance of stability and reactivity. This balance makes them valuable reagents in various chemical applications, from organic synthesis to drug design.

Comparative Stability against Hydrolysis and Thermolysis for Sulfamoyl Fluorides

A defining characteristic of sulfamoyl fluorides, and sulfonyl fluorides in general, is their remarkable stability, particularly when compared to their sulfonyl chloride analogues. acs.orgspringernature.com This stability is attributed to the strength of the sulfur-fluorine (S-F) bond. acs.org As a result, sulfonyl fluorides are significantly more resistant to hydrolysis and thermolysis. acs.org

For example, experimental comparisons have shown that a sulfonyl fluoride compound can remain stable when heated to 130°C for several hours, whereas its chloride counterpart rapidly decomposes under the same conditions. acs.org N-disubstituted sulfamoyl fluorides are also noted to be stable against hydrolysis, especially under basic conditions, and are generally more chemically robust than the corresponding chlorides. springernature.com This hydrolytic and thermal stability allows them to be used in a wider range of reaction conditions without degradation. nih.gov

| Compound Type | Stability to Hydrolysis | Stability to Thermolysis | Underlying Reason | Reference |

|---|---|---|---|---|

| Sulfonyl Fluoride | High, resistant to hydrolysis | High, thermally robust | Strong S-F bond | acs.orgspringernature.com |

| Sulfonyl Chloride | Lower, more susceptible to hydrolysis | Lower, thermally less stable | Weaker S-Cl bond | acs.org |

Functional Group Compatibility and Chemoselectivity Studies

The unique reactivity profile of sulfamoyl fluorides contributes to their high functional group compatibility and chemoselectivity. While the S-F bond is strong, it can be controllably activated for reaction with specific nucleophiles, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". nih.gov This allows the sulfamoyl fluoride moiety to act as a stable connector that reacts predictably under specific conditions. acs.org

N-disubstituted sulfamoyl fluorides are generally inert toward a wide range of nucleophiles under standard conditions, which allows for selective reactions at other sites in a complex molecule. springernature.com However, their reactivity can be "switched on" using appropriate activators. For instance, Lewis acids like calcium triflimide [Ca(NTf₂)₂] in combination with a mediator like DABCO can activate sulfamoyl fluorides for reaction with amines to form sulfamides. nih.gov

Comparative studies have shown that aliphatic sulfonyl fluorides can react efficiently with amines that have additional functional groups, whereas the corresponding sulfonyl chlorides often fail in these cases. smolecule.com This highlights the superior chemoselectivity of the fluoride variants. This controlled reactivity makes this compound and related compounds versatile reagents for introducing the sulfamoyl group into complex molecules and for applications in drug discovery and chemical biology. springernature.comnih.gov

Oxidation Reactions involving this compound

Information specifically detailing the oxidation of this compound is not prevalent in the reviewed literature. The focus of research on sulfamoyl fluorides tends to be on their stability and their use as electrophiles in SuFEx-type reactions, rather than as substrates for oxidation. nih.govacs.org The inherent stability of the sulfonyl(VI) group suggests a general resistance to further oxidation.

However, oxidation reactions are relevant in the synthesis of related compounds. For instance, a general method for preparing sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source like potassium fluoride. smolecule.comresearchgate.net This process involves the oxidation of a sulfur species at a lower oxidation state to the sulfonyl(VI) level. Similarly, some synthetic routes to N-fluoro-N-alkylsulfonamides, which are N-F analogues, involve the direct fluorination of the corresponding sulfonamide with elemental fluorine (F₂), which is a powerful oxidizing agent. beilstein-journals.org

In one study, a system involving a fluoroalkanesulfonyl fluoride, hydrogen peroxide, and a base was used to generate dimethyl dioxirane (B86890) in situ, which then oxidized benzyl alcohol derivatives to the corresponding ketones. In this case, the sulfonyl fluoride acts as a component of the system that generates the active oxidant, rather than being oxidized itself. The general redox stability of the sulfamoyl fluoride group is a key property that enables its wide application in synthesis and chemical biology. nih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of N-Benzyl-N-methylsulfamoyl fluoride (B91410), providing detailed information about the hydrogen and fluorine atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the N-Benzyl-N-methylsulfamoyl fluoride molecule. In a study detailing its synthesis, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The resulting data precisely map the locations of the protons. rsc.org

The spectrum shows a multiplet signal between δ 7.43 and 7.32 ppm, which corresponds to the five protons of the aromatic benzyl (B1604629) group. rsc.org A singlet appears at δ 4.48 ppm, integrating to two protons, which is characteristic of the methylene (B1212753) (-CH₂-) bridge connecting the phenyl ring to the nitrogen atom. rsc.org Furthermore, a doublet is observed at δ 2.90 ppm, integrating to three protons with a coupling constant (J) of 2.2 Hz. rsc.org This signal is assigned to the methyl (-CH₃) group attached to the nitrogen, with the splitting likely due to coupling with the nearby fluorine atom. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.43–7.32 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |

| 4.48 | Singlet (s) | 2H | Methylene protons (-CH₂-) |

| 2.90 | Doublet (d, J=2.2 Hz) | 3H | Methyl protons (-CH₃) |

Source: Supporting Information for "Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry". rsc.org

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is highly specific for identifying and characterizing fluorine-containing compounds due to its high sensitivity and the wide range of chemical shifts. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum provides an unambiguous signal confirming the presence of the sulfamoyl fluoride group. rsc.org

In a deuterated chloroform solvent, the ¹⁹F NMR spectrum exhibits a single signal at a chemical shift of δ 42.0 ppm. rsc.org This characteristic shift falls within the expected region for sulfamoyl fluorides and serves as a key identifier for the -SO₂F moiety. acs.orgucsb.edu The presence of a single peak indicates a single, unique fluorine environment within the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that separates compounds in a mixture before they are introduced into the mass spectrometer for analysis. This method is particularly useful for compounds that are not easily volatilized. For sulfonyl fluorides, which can be challenging to analyze directly due to the lack of a readily ionizable group, derivatization can be employed to enhance detection. nih.gov For instance, derivatizing a sulfonyl fluoride with a reagent like benzylamine (B48309) can produce a derivative that is more amenable to LC-MS analysis, allowing for rapid and quantitative detection. nih.gov

When analyzing this compound, LC-MS would confirm the molecular weight of the compound (203.24 g/mol ). smolecule.com The fragmentation pattern would likely show characteristic losses, such as the loss of the benzyl group (C₇H₇, 91 Da) or the sulfamoyl fluoride group (SO₂F, 83 Da), providing evidence for the compound's structure.

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are used for the analysis of volatile and thermally stable compounds. rsc.org The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. This technique provides high-resolution separation and sensitive detection. nih.gov For certain analytes, derivatization may be necessary to increase volatility and improve chromatographic behavior. rsc.orgnih.gov

In the context of this compound, GC-MS analysis would provide a retention time characteristic of the compound under specific chromatographic conditions. The mass spectrum obtained would show the molecular ion peak and a series of fragment ions. Key fragmentation pathways would likely involve the cleavage of the benzyl-nitrogen bond, leading to a prominent peak at m/z 91 for the benzyl cation ([C₇H₇]⁺), and the fragment corresponding to the remaining [CH₃NSO₂F]⁺ portion of the molecule. Tandem MS (MS/MS) could be used to further fragment these primary ions to confirm their structure, enhancing the certainty of the identification. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups. The sulfonyl group (SO₂) typically shows strong, distinct stretching vibrations. Specifically, the asymmetric and symmetric stretching modes for SO₂ in organic compounds are found in the regions of 1390-1300 cm⁻¹ and 1182-1140 cm⁻¹, respectively. researchgate.net The presence of the aromatic ring (benzyl group) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. msu.edu The aliphatic C-H bonds of the methyl and methylene groups would exhibit stretching vibrations in the 2950-2850 cm⁻¹ range. The S-F bond vibration would also be present, typically in the lower frequency region of the spectrum.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzylamine |

| Benzyl chloride |

| Benzoyl fluoride |

| Benzenesulfonyl fluoride |

| Sulfuryl fluoride |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are indispensable tools in the synthesis and analysis of this compound. They are crucial for assessing the purity of the final product and for monitoring the progress of the synthesis reaction in real-time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used to separate the target compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity determination. In a research context, HPLC is also invaluable for monitoring the progress of the reaction that synthesizes this compound, for instance, by tracking the consumption of the precursor N-benzyl-N-methylsulfamide and the formation of the final product. nanobioletters.com

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a representative method can be designed based on the analysis of structurally related aromatic sulfonamides. nanobioletters.comwu.ac.th A reverse-phase HPLC setup is typically employed for such compounds.

Table 2: Representative HPLC Parameters for Analysis of this compound and Related Compounds

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nanobioletters.comwu.ac.th |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). nanobioletters.comnih.gov |

| Flow Rate | 1.0 mL/min nanobioletters.com |

| Detection | UV detector, typically at a wavelength where the aromatic benzyl group shows strong absorbance (e.g., 254 nm or 278 nm). nanobioletters.comnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nanobioletters.com |

| Injection Volume | 5-20 µL wu.ac.thnih.gov |

This type of HPLC method can effectively separate this compound from its potential precursors and degradation products, enabling quantitative assessment of its purity. For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. The resulting chromatograms would show the decrease in the peak area of the starting materials and the increase in the peak area of the product, providing a clear picture of the reaction kinetics. nanobioletters.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com

For the analysis of this compound, UPLC can be particularly advantageous for high-throughput screening, rapid purity checks, and detailed monitoring of complex reaction mixtures where a multitude of by-products might be present. The enhanced resolution of UPLC allows for the separation of closely eluting impurities that might co-elute in a standard HPLC run. nih.gov

Table 3: Representative UPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Typical Conditions |

| Column | UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) olemiss.edu |

| Mobile Phase | A gradient elution is common, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile). rsc.org |

| Flow Rate | 0.2-0.4 mL/min mdpi.com |

| Detection | Photodiode Array (PDA) detector or Mass Spectrometer (MS). nih.govolemiss.edu |

| Column Temperature | Controlled, often slightly elevated (e.g., 30-40 °C) to reduce viscosity. rsc.org |

| Injection Volume | 1-5 µL mdpi.com |

The coupling of UPLC with mass spectrometry (UPLC-MS) is a particularly powerful combination for the analysis of this compound. nih.gov This provides not only retention time data but also mass-to-charge ratio information, which can be used to unequivocally identify the compound and to characterize any unknown impurities present in the sample. This level of detail is invaluable for ensuring the quality and integrity of the compound in a research setting.

Theoretical and Computational Chemistry of N Benzyl N Methylsulfamoyl Fluoride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. iaea.org DFT methods replace the complex many-electron problem with a more manageable one based on the electron density, providing a balance between computational cost and accuracy. iaea.org For sulfamoyl fluorides, DFT calculations are used to optimize the molecular geometry and to compute various electronic properties that dictate the molecule's behavior.

DFT calculations can determine key electronic descriptors. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the LUMO is often correlated with the electrophilicity of the molecule, while the HOMO-LUMO energy gap can indicate its kinetic stability and reactivity. nih.gov For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In a study of various fluorine-containing energetic materials, DFT was used to evaluate geometric structures and energy properties, confirming that such calculations are vital for rational material design. researchgate.net The B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for these calculations, providing reliable results for geometry optimization and property prediction. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Sulfamoyl Fluoride (B91410)

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -Y eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -Z eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability and electrophilicity. acs.org |

| HOMO-LUMO Gap | (Y-Z) eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | D Debyes | Measure of the overall polarity of the molecule. |

Note: This table is illustrative and does not represent experimental data for N-Benzyl-N-methylsulfamoyl fluoride.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful technique for elucidating the intricate details of reaction mechanisms involving sulfamoyl fluorides. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation barriers, providing a step-by-step understanding of how a reaction proceeds. hmc.edu

A prominent example is the study of the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a key process in click chemistry. hmc.edu DFT calculations have been used to investigate the mechanism of SuFEx reactions between sulfonyl fluorides and amines, mediated by catalysts like calcium bistriflimide. hmc.edu These studies can reveal the role of the catalyst in activating the sulfur(VI) center and stabilizing the leaving fluoride ion. hmc.edu Transition state analysis can show crucial interactions, such as the coordination of the sulfonyl group and the departing fluoride to the calcium center, which lowers the activation energy of the reaction. hmc.edu The calculated activation barrier for such a reaction was found to be approximately 21 kcal/mol, which showed good agreement with experimental kinetic data. hmc.edu

Similarly, computational models have been applied to understand the C-F bond activation in compounds like benzyl (B1604629) fluoride. beilstein-journals.org These studies examine whether reaction pathways are associative (SN2) or dissociative (SN1) by analyzing the stereochemical outcomes and the energetic profiles of possible intermediates. beilstein-journals.org Such mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes for compounds like this compound. oup.com

Prediction of Reactivity and Selectivity Parameters

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of compounds before they are synthesized. digitellinc.com For the sulfamoyl fluoride class, computational parameters derived from quantum chemical calculations serve as powerful predictors of their chemical behavior. acs.org

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) has been identified as a particularly valuable parameter for predicting the reactivity of sulfur(VI) fluoride electrophiles. acs.orgnih.gov A lower LUMO energy corresponds to a more electrophilic sulfur center, indicating a higher reactivity towards nucleophiles. acs.org This correlation has been demonstrated in studies profiling the hydrolytic stability and protein reactivity of a panel of S(VI)-F compounds. acs.orgnih.gov By calculating LUMO energies, it is possible to tune the reactivity of these molecules for specific applications, such as designing covalent chemical probes for biology. acs.orgclaremont.edu For example, S(VI)-F electrophiles with intermediate intrinsic reactivity, as predicted by their LUMO energies, often strike a balance between sufficient reactivity for protein modification and adequate aqueous stability. acs.orgnih.gov

Machine learning models, trained on datasets that include DFT-calculated parameters and experimental reaction outcomes, are also being developed to predict the success of reactions involving sulfamoyl fluorides. digitellinc.com These models can classify the reactivity of different sulfamoyl fluorides and amines in SuFEx reactions, guiding synthetic chemists in their experimental designs. digitellinc.com

Table 2: Correlation of Calculated LUMO Energy with Experimental Reactivity for a Series of S(VI)-F Compounds

| Compound Type (Illustrative) | Calculated LUMO Energy (eV) | Experimental Reactivity (e.g., Hydrolysis Half-life) |

| para-Amide S(VI)-F | Lower | Faster Hydrolysis |

| meta-Amide S(VI)-F | Higher | Slower Hydrolysis |

| N-linked Sulfamoyl Fluoride | Highest | Negligible Hydrolysis |

Source: This table is based on trends reported in studies profiling sulfur(VI) fluorides. acs.orgnih.gov Specific values are illustrative.

Conformation Analysis and Energetic Profiles of Sulfamoyl Fluoride Systems

The three-dimensional structure and conformational flexibility of a molecule are critical to its function, particularly in biological contexts where specific orientations are required for binding to protein targets. Computational methods are used to perform conformation analysis and to calculate the energetic profiles of different molecular shapes. nih.gov

For a molecule like this compound, which contains flexible single bonds, multiple low-energy conformations may exist. By systematically rotating these bonds and calculating the energy of each resulting structure using methods like DFT, a potential energy surface can be generated. This analysis identifies the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) that separate them.

Understanding the preferred conformation is essential because the orientation of the sulfamoyl fluoride group relative to the rest of the molecule can significantly influence its accessibility and reactivity. nih.gov For instance, the orientation of the S(VI)-F group in covalent inhibitors has been shown to influence which proteins they can bind to and modify. nih.gov The energetic profile provides insights into the molecule's dynamic behavior in solution, which is crucial for predicting how it will interact with nucleophilic residues in a protein's binding pocket. claremont.edu

Future Research Directions and Translational Opportunities in Synthetic Chemistry

Development of Novel Catalytic Systems for Sulfamoyl Fluoride (B91410) Transformations

The activation of the traditionally robust S(VI)-F bond in sulfamoyl fluorides is a key area of ongoing research. While sulfonyl fluorides have seen more extensive study, the principles being developed are increasingly applicable to their sulfamoyl counterparts. The frontier lies in creating catalytic systems that can functionalize these stable compounds under mild conditions. acs.org

Recent breakthroughs have demonstrated that organocatalysis and transition-metal catalysis can be effective for the transformation of S(VI) fluorides. sigmaaldrich.com For instance, a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been shown to facilitate the amidation of sulfonyl fluorides and fluorosulfates, yielding sulfonamides and sulfamates in excellent yields (87-99%). nih.gov This method is particularly effective for sterically hindered substrates and requires very low catalyst loading, as low as 0.02 mol% for multidecagram-scale synthesis. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for SuFEx reactions involving sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides, efficiently mediating reactions with alcohols and amines. acs.org

Base-catalyzed activation represents another promising avenue. Bases can act as nucleophiles to activate the S(VI) fluoride directly or activate other reactants, like silyl (B83357) ethers, to facilitate the SuFEx reaction. acs.org The choice of catalyst is crucial and often depends on the reactivity of the specific sulfamoyl fluoride and the coupling partner. nih.govbohrium.com For example, the use of Ca(NTf₂)₂ has been shown to be a unified strategy to access sulfamides from sulfamoyl fluorides. chemrxiv.orgnih.gov

Future work will likely focus on expanding the portfolio of catalysts to include more earth-abundant metals and developing systems that offer greater functional group tolerance and chemoselectivity. The development of photocatalytic and electrochemical strategies, which have shown promise for accessing sulfonyl fluorides, could also be extended to the transformations of sulfamoyl fluorides, offering green and efficient synthetic routes. sigmaaldrich.comrsc.org A novel green synthesis has been developed using potassium fluoride (KF) as the sole fluorine source, which produces only non-toxic salts as by-products. eurekalert.org

Table 1: Catalytic Systems for S(VI) Fluoride Transformations

| Catalyst System | Substrate Class | Transformation | Key Features |

|---|---|---|---|

| HOBt / Silicon Additives | Sulfonyl Fluorides, Fluorosulfates | Amidation | Low catalyst loading, effective for hindered substrates. nih.govchemrxiv.org |

| N-Heterocyclic Carbenes (NHCs) | Sulfonyl Fluorides, Fluorosulfates, Sulfamoyl Fluorides | Reactions with alcohols/amines | Organocatalytic, efficient SuFEx reactions. acs.org |

| Ca(NTf₂)₂ / Amine Mediator | Sulfamoyl Fluorides, Fluorosulfates, Sulfonyl Fluorides | Amidation | Unified strategy for various S(VI) fluorides. chemrxiv.orgnih.govacs.org |

| Basic-Nitrogen Catalysts (e.g., Et₃N, DBU) | S(VI) Fluorides | SuFEx Reactions | Accelerates reactions; choice depends on substrate reactivity. bohrium.com |

Exploration of Asymmetric Synthesis Methodologies Involving the Sulfamoyl Fluoride Moiety

Introducing chirality at the sulfur center of sulfamoyl fluorides is a significant challenge that, if overcome, could open up new avenues in drug discovery and materials science. The development of asymmetric methods for the synthesis of chiral S(VI) compounds is an emerging field of intense interest. nih.govnih.gov

A major advance in this area is the development of enantiopure bifunctional S(VI) transfer reagents. nih.gov For example, a bench-stable chiral reagent, t-BuSF, has been synthesized and used for the asymmetric preparation of over seventy sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. nih.govchemrxiv.org This platform serves as a chiral template for SuFEx reactions, enabling the transfer of the sulfonimidoyl group to organolithium reagents with high stereocontrol. nih.gov The choice of the N-protecting group on the reagent was found to be critical for both stability and reactivity. thieme.de

Another strategy involves the enantioselective synthesis of chiral sulfonimidoyl fluorides (SIFs) from readily available sulfenamides through one-pot tandem reactions, achieving high enantiomeric excess. bohrium.comnih.gov These chiral SIFs can then be converted into a variety of other chiral S(VI) derivatives. The stereospecificity of these reactions highlights the importance of the sulfur-center chirality in designing selective chemical probes and therapeutics. bohrium.comnih.gov Rhodium-catalyzed asymmetric synthesis has also been shown to be a viable method for producing aliphatic sulfonyl fluorides with high enantioselectivity. researchgate.net

Future research will likely focus on expanding the scope of these asymmetric methods to include a wider range of sulfamoyl fluorides, including N-disubstituted variants like N-Benzyl-N-methylsulfamoyl fluoride. The development of catalytic enantioselective methods, where a chiral catalyst induces stereoselectivity in the reaction of a prochiral sulfamoyl fluoride precursor, remains a key goal. Success in this area would provide more efficient and versatile access to chiral sulfamoyl fluoride building blocks.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of sulfamoyl fluoride chemistry into flow reactors and automated synthesis systems offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing highly exothermic or rapid reactions often associated with sulfonyl and sulfamoyl chloride synthesis. rsc.org

Continuous flow protocols have been successfully developed for the synthesis of sulfonyl chlorides, the precursors to many sulfamoyl fluorides, demonstrating high space-time yields and improved safety profiles. rsc.org For example, a flow process for synthesizing sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) achieved a short residence time of 41 seconds in a small volume reactor. rsc.org Similarly, the continuous flow synthesis of N-sulfonyl-1,2,3-triazoles, which can include sulfamoyl derivatives, has been demonstrated with short residence times and high yields. acs.orgnih.govewha.ac.kr These methods can often be telescoped with subsequent reactions in an integrated flow system. acs.orgnih.gov

Automated synthesis platforms are also beginning to incorporate S(VI) fluoride chemistry. A mild SuFEx reaction of sulfonimidoyl fluorides using HOBt as a catalyst has been shown to be applicable to automated array technologies, enabling the generation of a 24-compound array with automated reaction setup and purification. chemrxiv.org This demonstrates the potential for high-throughput synthesis of sulfamoyl fluoride derivatives for screening in drug discovery and materials science. Furthermore, automated fast-flow instruments have been developed for the synthesis of long peptide chains, showcasing the power of automated chemistry for constructing complex molecules. nih.gov

Future work will involve developing more robust and versatile flow chemistry setups specifically for the synthesis and functionalization of this compound and its analogues. This includes the in-flow generation of reactive intermediates and their immediate use in subsequent transformations, minimizing the handling of potentially hazardous reagents. acs.org The combination of flow chemistry with automated optimization and machine learning algorithms could further accelerate the discovery of novel reaction conditions and the synthesis of compound libraries.

Table 2: Flow Chemistry Parameters for Sulfonyl/Sulfamoyl Compound Synthesis

| Reaction | Catalyst/Reagent | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonyl Chloride Synthesis | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Not specified | 41 seconds | Good | rsc.org |

| N-Sulfonyl-1,2,3-triazole Synthesis | 2.5 mol % CuTC | 75 | 13.09 minutes | 92-98 | acs.orgnih.gov |

Expanding the Scope of SuFEx Reactions with this compound Derivatives

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for the reliable and modular construction of chemical linkages. eurekalert.orgsigmaaldrich.com While much of the initial focus was on sulfonyl fluorides and fluorosulfates, the scope of SuFEx is continually expanding to include sulfamoyl fluorides and their aza-analogs like sulfonimidoyl fluorides. eurekalert.orgnih.gov

The reactivity of the S(VI)-F bond can be tuned by the substituents on the sulfur atom. In this compound, the nitrogen substituents influence the electrophilicity of the sulfur center. Expanding the scope of SuFEx with such derivatives involves exploring their reactions with a wider range of nucleophiles beyond simple amines and alcohols. This includes reactions with carbon nucleophiles (organometallic reagents) and sulfur nucleophiles to form S-C and S-S bonds, respectively. cshl.edu

The development of new SuFEx hubs and linkers is a key area of research. nih.gov While gaseous reagents like SO₂F₂ and SOF₄ are powerful, the development of shelf-stable, solid precursors for the fluorosulfonyl group has made SuFEx chemistry more accessible. eurekalert.orgnih.gov For instance, a fluorosulfuryl imidazolium (B1220033) salt has been used as a substitute for toxic SO₂F₂ gas. nih.gov The synthesis of unsymmetrical sulfamides has been achieved via SuFEx click chemistry by reacting a sulfamoyl fluoride with an amine. rsc.org

A significant opportunity lies in using this compound derivatives in stereospecific SuFEx reactions. The development of chiral sulfonimidoyl fluorides has shown that SuFEx reactions can proceed with high stereospecificity, opening the door for creating complex, three-dimensional structures. bohrium.comnih.govnih.govresearchgate.netresearchgate.net Future research could explore the use of chiral catalysts to induce enantioselectivity in SuFEx reactions of prochiral sulfamoyl fluorides.

Furthermore, the robust nature of the sulfamoyl fluoride group allows for its incorporation into complex molecules, enabling late-stage functionalization, a highly valuable strategy in medicinal chemistry and materials science. bohrium.com The exploration of this compound derivatives as covalent probes for chemical biology is another promising avenue, leveraging the tunable reactivity of the S-F bond for selective protein ligation. bohrium.comnih.gov

Q & A

Q. What are the recommended synthetic pathways for N-Benzyl-N-methylsulfamoyl fluoride, and how can purity be optimized?

To synthesize this compound, a sulfamoyl fluoride intermediate can be prepared via nucleophilic substitution between N-benzyl-N-methylamine and sulfamoyl chloride derivatives under anhydrous conditions. Purity optimization requires:

- Stepwise purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates.

- Fluoride stability : Conduct reactions under inert gas (e.g., argon) to prevent hydrolysis of the sulfamoyl fluoride group .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against known standards.

Q. How should researchers characterize the molecular structure of this compound?

Key characterization methods include:

- NMR spectroscopy : NMR to confirm the fluoride group (expected δ: −120 to −150 ppm) and NMR for benzyl protons (δ: 4.5–5.0 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M−F] fragments).

- Infrared (IR) spectroscopy : Identify S=O stretches (~1350–1200 cm) and S-F vibrations (~750–800 cm) .

Q. What are the primary reactivity trends of the sulfamoyl fluoride group in this compound?

The sulfamoyl fluoride group is electrophilic, enabling:

- Hydrolysis sensitivity : Reacts with water to form sulfamic acids; kinetic studies (pH 2–10) can quantify degradation rates.

- Nucleophilic substitutions : Reacts with thiols or amines in buffer systems (e.g., Tris-HCl, pH 7.4) to form stable adducts. Adjust reaction stoichiometry to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for sulfamoyl fluoride reactions?

Contradictions may arise from solvent polarity or temperature effects. Mitigation strategies:

- Control experiments : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).

- Isotopic labeling : Use -labeled water to track hydrolysis pathways via MS .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .

Q. What methodologies assess the compound’s stability under varying thermal and pH conditions?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (TGA range: 25–300°C, 10°C/min) to identify thermal degradation thresholds.

- pH stability profiling : Incubate the compound in buffers (pH 1–12) and quantify remaining intact compound via LC-MS at timed intervals. For fluoride release, use ion-selective electrodes .

Q. How can the compound’s potential as a covalent enzyme inhibitor be evaluated?

Design biochemical assays with:

- Target enzymes : Select serine hydrolases or proteases known to react with sulfamoyl fluorides (e.g., chymotrypsin).

- Kinetic parameters : Measure values via pre-incubation assays with varying inhibitor concentrations.

- Competitive assays : Use fluorescent activity-based probes (ABPs) to confirm target engagement .

Q. What strategies differentiate between desired and off-target reactions in complex biological systems?

- Proteomic profiling : Perform activity-based protein profiling (ABPP) using clickable alkyne-tagged derivatives of the compound.

- Cross-validation : Compare MS/MS data from treated vs. untreated samples to identify unique adducts .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts)?

Q. What statistical approaches are recommended for reproducibility in biological assays?

- Replicates : Use triplicate technical and biological replicates.

- Error analysis : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance.

- Positive/negative controls : Include known inhibitors (e.g., PMSF) and solvent-only controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.